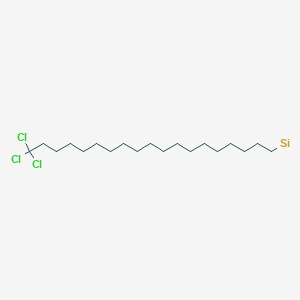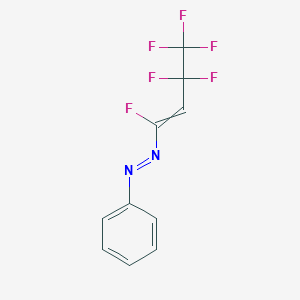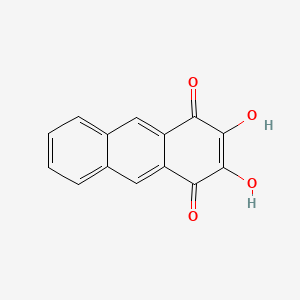
1,4-Dihydroxyanthracene-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxyanthracene-2,3-dione, also known as quinizarin, is an organic compound belonging to the anthraquinone family. It is characterized by its two hydroxyl groups positioned at the 1 and 4 positions on the anthracene ring, and two ketone groups at the 2 and 3 positions. This compound is known for its vibrant red color and is commonly used as a dye and pigment in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroxyanthracene-2,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride . Another method involves the oxidation of 1,4-diamino-2,3-dihydroanthraquinone using sodium hydroxide and sodium dithionite in water at elevated temperatures (70-100°C), followed by air oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often requiring multiple purification steps such as column chromatography and crystallization to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,4-Dihydroxyanthracene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sodium dithionite, and various alkylamines. Reaction conditions typically involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
科学的研究の応用
1,4-Dihydroxyanthracene-2,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4-Dihydroxyanthracene-2,3-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in its application as an anticancer agent, where it can target hypoxic tumor cells and enhance the effects of radiation and chemotherapy . The compound can also bind non-covalently to DNA, facilitating its antitumor activity .
類似化合物との比較
Similar Compounds
Similar compounds to 1,4-Dihydroxyanthracene-2,3-dione include other anthraquinones such as:
1,2-Dihydroxyanthracene-9,10-dione:
2,6-Dihydroxyanthracene-9,10-dione: Another isomer with distinct chemical properties and applications.
1,4-Diamino-2,3-dihydroanthraquinone: Used in the synthesis of anticancer drugs.
Uniqueness
This compound is unique due to its specific positioning of hydroxyl and ketone groups, which confer distinct chemical reactivity and applications. Its ability to undergo redox reactions and bind to DNA makes it particularly valuable in medicinal chemistry and cancer research .
特性
CAS番号 |
146912-45-0 |
|---|---|
分子式 |
C14H8O4 |
分子量 |
240.21 g/mol |
IUPAC名 |
2,3-dihydroxyanthracene-1,4-dione |
InChI |
InChI=1S/C14H8O4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6,17-18H |
InChIキー |
DHCDGQYREUZAHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=C(C3=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


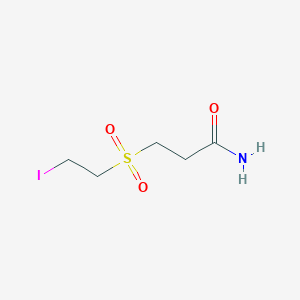
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)

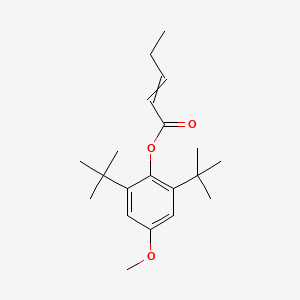
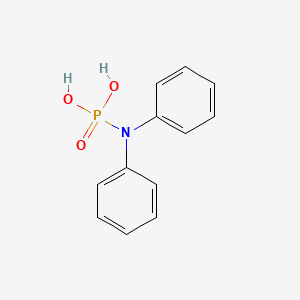
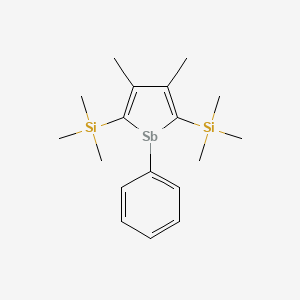
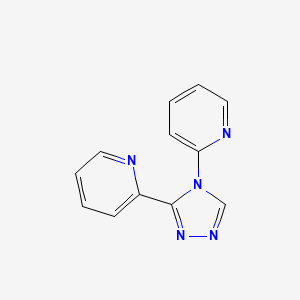
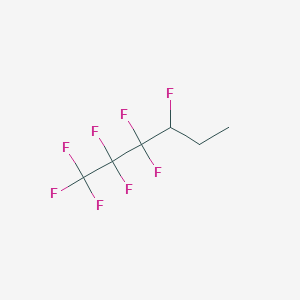
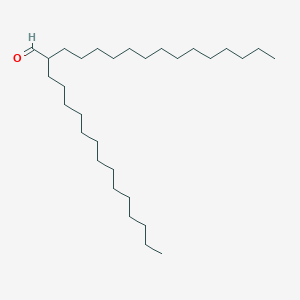
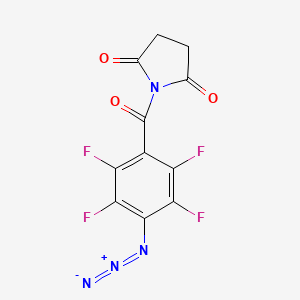
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
